EtBut-RYYRIK-NH2
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Overview
Description
EtBut-RYYRIK-NH2 is a synthetic peptide that has been studied for its potential biological activities, particularly as an antagonist for the nociceptin receptor (NOP receptor). This compound is a modified version of the hexapeptide Ac-RYYRIK-NH2, which has shown significant activity in various biological assays .
Preparation Methods
The synthesis of EtBut-RYYRIK-NH2 typically involves solid-phase peptide synthesis using the Fmoc-strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide . Industrial production methods for such peptides often involve automated peptide synthesizers, which can handle the repetitive and precise nature of peptide bond formation.
Chemical Reactions Analysis
EtBut-RYYRIK-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids within the peptide, potentially altering its biological activity.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide, affecting its tertiary structure.
Substitution: Specific amino acid residues within the peptide can be substituted with other residues to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide structure.
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the role of the nociceptin receptor in various biological processes, including pain modulation and appetite regulation.
Industry: Peptides like EtBut-RYYRIK-NH2 are used in the development of new drugs and diagnostic tools.
Mechanism of Action
EtBut-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (NOP receptor), a G-protein coupled receptor. Upon binding, it causes a conformational change in the receptor, triggering signaling pathways that involve guanine nucleotide-binding proteins (G proteins). This signaling can lead to the inhibition of adenylate cyclase activity and calcium channel activity, ultimately modulating the perception of pain and other biological functions .
Comparison with Similar Compounds
EtBut-RYYRIK-NH2 is unique among similar peptides due to its specific modifications, which enhance its binding affinity and selectivity for the nociceptin receptor. Similar compounds include:
Ac-RYYRIK-NH2: The parent compound, which also acts as a nociceptin receptor antagonist.
N-methylthioacetyl-RYYRIK-NH2: A modified version with enhanced binding affinity and antagonist activity.
Other NOP receptor ligands: Various peptides and small molecules that interact with the nociceptin receptor, each with unique structural features and biological activities.
This compound stands out due to its specific modifications, which have been shown to significantly impact its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C48H78N14O8 |
---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-ethylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C48H78N14O8/c1-5-29(4)39(46(70)57-34(40(50)64)17-11-12-24-49)62-43(67)36(19-14-26-56-48(53)54)59-44(68)38(28-31-20-22-33(63)23-21-31)61-45(69)37(27-30-15-9-8-10-16-30)60-42(66)35(18-13-25-55-47(51)52)58-41(65)32(6-2)7-3/h8-10,15-16,20-23,29,32,34-39,63H,5-7,11-14,17-19,24-28,49H2,1-4H3,(H2,50,64)(H,57,70)(H,58,65)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
ZOGNSEAXOALIEC-ICJZXESVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(CC)CC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC)CC |
Origin of Product |
United States |
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